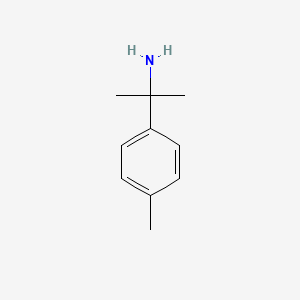

2-(4-Methylphenyl)propan-2-amine

描述

Contextualization within Amphetamine-Type Stimulants and Phenethylamine (B48288) Pharmacophores

2-(4-Methylphenyl)propan-2-amine is structurally classified as a substituted phenethylamine. The phenethylamine backbone is a core structural motif found in a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). This shared structural framework, or pharmacophore, is fundamental to their interaction with monoamine transporters in the central nervous system. nih.gov

Amphetamine-type stimulants (ATS) are a large group of synthetic compounds derived from the parent compound amphetamine. purdue.edu They exert their effects by interacting with the transporters responsible for the reuptake of monoamine neurotransmitters—namely dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). nih.gov By either blocking reuptake or inducing the reverse transport of these neurotransmitters, ATS increase their concentration in the synaptic cleft, leading to stimulant effects. nih.gov

EC₅₀ values represent the concentration required to elicit 50% of the maximal response. Lower values indicate higher potency. Data for MDMA and Mephedrone are approximate and sourced for comparative context from multiple studies. purdue.edu

Historical Research Perspectives and Early Investigations

The history of this compound in academic and pharmaceutical research dates back to the mid-20th century. In 1952, the compound was investigated for its potential as an appetite suppressant, a therapeutic application common for amphetamine derivatives at the time. nih.gov During this period, it was assigned the proposed trade name "Aptrol." wikipedia.org However, for reasons that are not extensively documented, its development was apparently not completed. ofdt.fr Clinical trial data from this era noted some adverse effects, though the interpretation of these findings is limited by the design of the studies. ofdt.fr

After decades of relative obscurity in the scientific literature, this compound re-emerged in the early 21st century, but in a different context. Around 2009, it began to be identified on the illicit drug market in Europe, often mixed with amphetamine and caffeine. ofdt.frnih.gov This led to a renewed interest from a forensic and toxicological perspective. researchgate.net Its appearance was hypothesized to be related to shifts in the availability of chemical precursors used in clandestine amphetamine synthesis. ofdt.fr The first formal notification of its detection was made to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in December 2009. ofdt.fr

Significance as a Precursor or Intermediate in Synthetic Chemistry

In the context of synthetic chemistry, this compound is primarily significant as a synthetic target rather than a precursor for other molecules. The academic and forensic interest lies heavily in the methods of its synthesis and the identification of route-specific impurities. acs.org This analysis can provide valuable intelligence on the chemical precursors and synthetic pathways being used in clandestine settings. service.gov.uk

The synthesis of this compound is analogous to that of other amphetamines and typically involves the reductive amination of a ketone precursor. ofdt.fr The key starting material for its synthesis is 4-methylphenyl-2-propanone (4-methyl-P2P or 4-methyl-BMK). ofdt.frnih.gov This precursor can be chemically converted to the final amine through various methods, with the Leuckart reaction being a commonly cited pathway. ofdt.fr

Forensic studies have focused on characterizing the impurity profiles of illicitly synthesized this compound. researchgate.net The presence of specific by-products can indicate the starting materials and the reaction conditions used. For example, the use of precursors like 4-methylphenylacetoacetonitrile would result in a different set of characteristic impurities compared to a synthesis starting from 4-methyl-P2P. researchgate.net This area of research underscores the compound's role as a subject of study in synthetic and analytical chemistry, contributing to the broader understanding of clandestine drug manufacturing trends. acs.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIOEYFAAFXSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342729 | |

| Record name | 2-(4-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-79-0 | |

| Record name | 2-(4-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Methylphenyl)propan-2-amine

The most common pathways to synthesize this compound start from readily available chemical precursors and utilize powerful reduction and amination reactions.

A prominent method for synthesizing aryl-2-aminopropanes involves the reduction of a corresponding nitroalkene. This pathway begins with the synthesis of the nitroalkene precursor, 1-(4-methylphenyl)-2-nitropropene. This intermediate is typically formed through a Henry condensation (a nitroaldol reaction) between 4-methylbenzaldehyde (B123495) and nitroethane, often catalyzed by a primary amine like n-butylamine. wikipedia.org

Once the 1-(4-methylphenyl)-2-nitropropene is obtained, both the alkene double bond and the nitro group must be reduced to yield the primary amine. A variety of reducing agents are effective for this transformation. Common methods include catalytic hydrogenation and chemical reductions. wikipedia.org

Catalytic hydrogenation is frequently employed, using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts like Adams' catalyst. wikipedia.orggoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol (B129727), sometimes with the addition of an acid like glacial acetic acid to facilitate the reaction. google.com

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the nitroalkene directly to the amine in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org Other systems, such as aluminum amalgam (Al-Hg) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, have also been reported for the reduction of the parent compound, phenyl-2-nitropropene. wikipedia.orgsciencemadness.org

| Reducing Agent/System | Catalyst (if any) | Solvent | General Conditions |

| Hydrogen (H₂) | 5% Palladium on Carbon (Pd/C) | Ethanol, Acetic Acid | 25-100 °C, elevated pressure (60-500 psig) google.com |

| Hydrogen (H₂) | Raney Nickel | Ethanol | Elevated temperature and pressure wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | - | Tetrahydrofuran (THF) | Reflux |

| Aluminum Amalgam (Al-Hg) | - | Isopropanol/Water | Room temperature to reflux |

| Sodium Borohydride (NaBH₄) | Nickel(II) Chloride (NiCl₂) | Methanol/THF | Room temperature |

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. rsc.org In this context, this compound is synthesized from 4-methylphenyl-2-propanone (also known as 4-methyl-BMK). The process involves the reaction of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the target primary amine without being isolated. libretexts.orgyoutube.com

This one-pot reaction can be achieved using various catalytic systems. Catalytic hydrogenation using molecular hydrogen (H₂) over metal catalysts like nickel or cobalt is a common industrial approach. rsc.orgnih.gov The reaction is performed under pressure in the presence of aqueous ammonia. nih.gov For laboratory-scale synthesis, chemical reducing agents are often preferred. These include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate in the presence of the starting ketone. libretexts.org

A specific variant of reductive amination is the Leuckart reaction , which uses ammonium (B1175870) formate (B1220265) or a mixture of formamide (B127407) and formic acid as both the nitrogen source and the reducing agent. wikipedia.orgalfa-chemistry.com The reaction is typically carried out by heating the ketone (4-methylphenyl-2-propanone) with a large excess of ammonium formate or formamide at high temperatures (120-190 °C). wikipedia.orggoogle.com This initially forms the N-formyl derivative of the amine, which is then hydrolyzed with hydrochloric acid to yield the final primary amine. ntnu.no While effective, the high temperatures and long reaction times can be a drawback. google.com

| Method | Amine Source | Reducing Agent | Typical Conditions |

| Catalytic Hydrogenation | Ammonia (aq. NH₃) | Hydrogen (H₂)/Cobalt Catalyst | 80 °C, 1-10 bar H₂ nih.gov |

| Chemical Reduction | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control |

| Leuckart Reaction | Ammonium Formate | Ammonium Formate | 160-185 °C, neat |

| Leuckart Reaction | Formamide/Formic Acid | Formamide/Formic Acid | 160-185 °C, neat, followed by acid hydrolysis alfa-chemistry.com |

Beyond direct reductive amination, other pathways from 4-methylphenyl-2-propanone involve the formation and subsequent reduction of a C=N double bond. A key example is the oxime pathway.

This two-step process begins with the reaction of 4-methylphenyl-2-propanone with hydroxylamine (B1172632) (NH₂OH), typically in the form of its hydrochloride salt with a base like sodium acetate, to form 4-methylphenyl-2-propanone oxime.

The resulting oxime is then reduced to the primary amine. This reduction can be accomplished with various reagents. Catalytic hydrogenation over Raney nickel or palladium is effective. Alternatively, chemical reducing agents such as sodium metal in ethanol (a Birch-like reduction), or lithium aluminum hydride (LiAlH₄) in ether or THF can be employed. sciencemadness.org Reduction of oximes with tin(II) chloride in hydrochloric acid has also been reported. sciencemadness.org This method provides an alternative to the one-pot reductive amination strategies.

The synthesis of this compound frequently starts with the key intermediate 4-methyl-benzyl methyl ketone (4-Methyl-BMK), which is also known as 4-methylphenyl-2-propanone. The synthesis of this precursor is an important first step. A common method for its preparation is the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Once 4-Methyl-BMK is synthesized, it can be converted to the target amine using the methods described previously, namely direct reductive amination (including the Leuckart variant) or the formation and subsequent reduction of its oxime. The choice of route often depends on the available reagents, desired scale, and tolerance for specific reaction conditions, such as the high temperatures of the Leuckart reaction or the handling of potent hydrides like LiAlH₄.

Exploration of Alternative Synthetic Pathways

Research into novel synthetic routes often explores reactions that can form the target structure with different bond constructions or from alternative starting materials.

While the Mannich reaction is a fundamental C-C bond-forming reaction that produces β-amino-carbonyl compounds, its direct application to synthesize a tertiary amine like this compound is not a standard or straightforward approach.

A more applicable alternative for synthesizing tertiary amines from non-carbonyl precursors is the Ritter reaction . wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for creating tertiary carbinamines. The synthesis would typically start from a precursor that can form a stable tertiary carbocation, such as 2-(p-tolyl)propan-2-ol or 2-(p-tolyl)propene.

In the Ritter reaction, the alcohol or alkene is treated with a nitrile, such as acetonitrile, in the presence of a strong acid like concentrated sulfuric acid. wikipedia.orgorganic-chemistry.org The acid protonates the alcohol (leading to loss of water) or the alkene to generate a stable tertiary benzylic carbocation. This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to yield an N-acetyl amide. This stable amide intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the acetyl group and afford the final primary amine, this compound. google.com This method provides a convergent route to the target structure, differing significantly from the ketone-based reductive amination pathways.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Amide Formation | 2-(p-tolyl)propan-2-ol | Acetonitrile (CH₃CN), Sulfuric Acid (H₂SO₄) | N-[2-(4-methylphenyl)propan-2-yl]acetamide |

| 2. Hydrolysis | N-[2-(4-methylphenyl)propan-2-yl]acetamide | Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH), Water, Heat | This compound |

Advanced Catalytic Approaches for Enantioselective Synthesis of Chiral Amines

The efficient synthesis of enantiomerically pure chiral amines, such as the individual enantiomers of this compound, is a significant focus in modern organic chemistry due to their importance as building blocks for pharmaceuticals and other biologically active molecules. nih.govacs.org Advanced catalytic methods have largely superseded classical resolution techniques, offering more direct and efficient pathways to these valuable compounds. acs.org Two prominent strategies in this field are transition metal-catalyzed asymmetric hydrogenation and biocatalysis. nih.govnih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral imines stands out as one of the most direct and efficient methods for producing α-chiral amines. nih.govacs.org This approach has been successfully implemented on an industrial scale. acs.org The process involves the reduction of a C=N double bond using hydrogen gas in the presence of a chiral transition metal catalyst. Significant progress in this area has been driven by the development of novel chiral ligands, particularly those based on phosphorus, which coordinate to metals like iridium or rhodium. nih.gov These catalyst systems can achieve high levels of enantioselectivity, providing access to the desired chiral amine with high enantiomeric excess (ee). nih.gov For instance, iridium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of various imine substrates to yield enantioenriched amines. nih.gov

Biocatalytic Methods

Enzymatic methods offer a powerful and sustainable alternative for chiral amine synthesis, operating under mild conditions with high selectivity. nih.gov Key enzymes utilized in these processes include transaminases (ATAs), amine dehydrogenases (AmDHs), and amine oxidases. nih.govacs.org

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. To synthesize this compound, 4-methylphenyl-2-propanone would be the corresponding ketone precursor. By using an enantioselective ATA, either the (R)- or (S)-enantiomer of the amine can be produced with very high conversion rates and enantiomeric excess (>99% ee). acs.org Advances in protein engineering have expanded the substrate scope and stability of ATAs, making them highly versatile tools for organic synthesis. acs.org

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone using ammonia as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.gov Protein engineering has been employed to develop AmDHs capable of converting a wide range of ketones into chiral amines. nih.gov Enzymatic cascade reactions combining an ATA and an AmDH have been developed to achieve deracemization, converting a racemic amine mixture into a single enantiomer with high yield. acs.org

The table below summarizes these advanced catalytic approaches.

Table 1: Advanced Catalytic Approaches for Enantioselective Chiral Amine Synthesis

| Catalytic Method | Catalyst/Enzyme Type | Precursor Example | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Ir, Rh) | Prochiral Imines | Direct, efficient, high enantioselectivity, driven by ligand design. nih.govacs.org |

| Biocatalysis (Transamination) | Amine Transaminase (ATA) | Ketones (e.g., 4-methylphenyl-2-propanone) | High selectivity (>99% ee), mild reaction conditions, sustainable. nih.govacs.org |

| Biocatalysis (Reductive Amination) | Amine Dehydrogenase (AmDH) | Ketones | Uses ammonia directly, requires a cofactor, can be used in cascades. nih.govacs.org |

By-product Analysis and Impurity Profiling in Synthesis

The synthesis of amphetamine-type substances (ATS), a class to which this compound belongs, can be achieved through various synthetic pathways using different precursors and reagents. nih.gov These diverse manufacturing methods invariably result in the formation of a range of contaminants, including unreacted starting materials, intermediates, and reaction by-products. nih.govresearchgate.net The analysis and characterization of these impurities, known as impurity profiling, is a critical area of forensic science. researchgate.net

The specific profile of impurities found in a seized drug sample can act as a chemical signature, providing valuable intelligence. nih.gov This information can be used to identify the specific synthetic route employed, suggest the precursors and reagents used, and potentially link different drug seizures to a common manufacturing origin or trafficking network. nih.govnih.gov Common synthetic pathways for related amphetamines, such as the Leuckart method or reductive amination, are known to produce characteristic impurities. nih.gov For example, the analysis of amphetamine samples has identified impurities like phenyl-2-propanone (P2P), N-formylamphetamine, and various dimeric species, indicating the use of the Leuckart pathway. researchgate.net

Identification of Dimeric By-products

A notable class of by-products formed during the synthesis of amphetamines are dimeric impurities. researchgate.net These molecules are formed by the reaction of two precursor or product molecules. In the context of this compound (also known as 4-methylamphetamine), specific dimeric structures have been identified in seized samples. researchgate.net

One such identified impurity is di-((4-methylphenyl)isopropyl)amine . researchgate.net This compound results from the condensation of two molecules of the parent amine. Furthermore, forensic analysis of batches containing both amphetamine and 4-methylamphetamine has revealed the presence of a "mixed" dimer, di-(phenylisopropyl)(4-methylphenyl)isopropyl)amine , alongside the symmetrical dimers of both individual compounds. researchgate.net The presence of this mixed dimer strongly indicates that both amphetamine and 4-methylamphetamine were synthesized concurrently in the same reaction vessel. researchgate.net The formation of analogous dimers, such as bis-(1-phenylisopropyl)amine, is also a known indicator of specific synthetic routes like the Leuckart reaction for amphetamine. researchgate.net

The table below details the dimeric by-products identified in relation to 4-methylamphetamine synthesis.

Table 2: Identified Dimeric By-products in 4-Methylamphetamine Synthesis

| Dimer Name | Structure | Significance |

|---|---|---|

| Di-((4-methylphenyl)isopropyl)amine | Dimer of two 4-methylamphetamine molecules | Indicates synthesis of 4-methylamphetamine. researchgate.net |

| Di-(phenylisopropyl)amine | Dimer of two amphetamine molecules | By-product of amphetamine synthesis, often indicating the Leuckart route. researchgate.netresearchgate.net |

| Di-(phenylisopropyl)(4-methylphenyl)isopropyl)amine | Mixed dimer of amphetamine and 4-methylamphetamine | Indicates co-synthesis of amphetamine and 4-methylamphetamine in the same batch. researchgate.net |

Forensic Implications of Synthetic Impurities

The identification of synthetic by-products and impurities has significant forensic implications, transforming a routine drug sample into a source of strategic intelligence. nih.gov Impurity profiling is a crucial tool for law enforcement and forensic chemists to understand and disrupt illicit drug manufacturing and trafficking operations. researchgate.netnih.gov

The presence of specific impurities, such as the dimeric by-products discussed previously, can conclusively establish the synthetic pathway used in a clandestine laboratory. nih.govresearchgate.net This information is vital for investigations as it can suggest which chemical precursors were used, aiding efforts to control and monitor their sale and distribution. For example, the emergence of new or unusual impurity profiles can signal a shift in manufacturing trends, perhaps due to the scarcity of traditional precursors, forcing chemists to adopt alternative synthetic methods. nih.gov

Furthermore, comparing the impurity profiles of drugs seized in different locations can establish a chemical link between them. nih.gov A shared, complex impurity signature suggests the samples originated from the same manufacturing batch or at least the same clandestine laboratory. This allows authorities to map trafficking routes, identify distribution networks, and build stronger cases against criminal organizations. nih.govnih.gov Thus, the seemingly minor by-products of a chemical reaction provide invaluable information, increasing the evidential value and intelligence potential of forensic drug analysis. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(4-Methylphenyl)propan-2-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The structure of this compound features several distinct sets of protons and carbons, leading to a predictable yet informative NMR spectrum. The molecule's symmetry—specifically the plane passing through the C1-C4 axis of the benzene (B151609) ring and the tertiary carbon—results in the equivalence of certain aromatic protons and the two geminal methyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four primary signals corresponding to the different hydrogen environments.

Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the isopropylamine (B41738) group (H-2' and H-6') are chemically equivalent and will appear as a doublet, as will the two protons meta to the group (H-3' and H-5').

Methyl Protons (Aromatic): The methyl group attached to the benzene ring (p-CH₃) will produce a sharp singlet, as it has no adjacent protons to couple with.

Methyl Protons (Aliphatic): The two methyl groups on the tertiary carbon are equivalent and will appear as a single, strong singlet, integrating to six protons.

Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. The chemical shift of this peak can be variable and its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. nih.gov Based on the structure, six distinct carbon signals are anticipated. Quaternary carbons (those without attached hydrogens) generally exhibit signals of lower intensity. uq.edu.au

Aromatic Carbons: Four signals are expected for the aromatic ring. Two signals will represent the protonated carbons (C-2'/C-6' and C-3'/C-5'), and two will represent the quaternary carbons (C-1' and C-4').

Aliphatic Carbons: The tertiary carbon atom (C-2) bearing the amine and methyl groups will appear as a quaternary signal. The two equivalent methyl carbons (C-1 and C-3) will produce a single, typically more intense signal in the upfield region. The carbon of the para-methyl group on the ring will also appear in the aliphatic region.

Interactive Data Table: Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on established principles of NMR spectroscopy and data from structurally similar compounds. The standard reference for both ¹H and ¹³C NMR is tetramethylsilane (B1202638) (TMS) at 0.0 ppm. docbrown.infodocbrown.info

Predicted ¹H NMR Spectral Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| -NH₂ | 1.0 - 2.5 | broad singlet | 2H |

| C(CH₃)₂ | ~1.3 | singlet | 6H |

| Ar-CH₃ | ~2.3 | singlet | 3H |

| Ar-H (meta to C-amine) | ~7.1 | doublet | 2H |

| Ar-H (ortho to C-amine) | ~7.2 | doublet | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) |

| Ar-C H₃ | ~21 |

| -C(C H₃)₂ | ~30 |

| C (CH₃)₂NH₂ | ~55 |

| C -3'/C-5' (Ar-CH) | ~125 |

| C -2'/C-6' (Ar-CH) | ~129 |

| C -4' (Ar-C-CH₃) | ~136 |

| C -1' (Ar-C-amine) | ~145 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons on the p-substituted ring, showing cross-peaks between the signals of the ortho and meta protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (C-2'/H-2' and C-3'/H-3') and the aliphatic methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, correlations would be expected from the six equivalent methyl protons [-C(CH ₃)₂] to the tertiary carbon [C (CH₃)₂] and the C-1' aromatic carbon. Similarly, the protons of the aromatic methyl group (Ar-CH ₃) would show a correlation to the C-4' carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information. The nominal molecular weight of this compound is 149 g/mol . nih.gov

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing both ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 149. nih.gov A characteristic fragmentation pathway for tertiary amines is the α-cleavage, where a bond to the carbon bearing the nitrogen is broken. libretexts.org The loss of a methyl radical (•CH₃, mass 15) is highly favorable as it results in a stable, resonance-stabilized iminium cation.

[C₁₀H₁₅N]⁺• → [C₉H₁₂N]⁺ + •CH₃

This fragmentation leads to the base peak (the most abundant ion) in the spectrum at m/z 134. nih.gov Other significant fragments observed in the GC-MS data include an ion at m/z 42. nih.gov

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation than EI. It typically involves protonating the analyte to form a quasi-molecular ion, [M+H]⁺. For this compound, CI-MS would be expected to show a prominent peak at m/z 150 ([C₁₀H₁₅N + H]⁺), providing clear confirmation of the molecular weight.

Interactive Data Table: Key EI-MS Fragmentation Data

| m/z | Proposed Fragment Ion | Identity |

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion |

| 134 | [M - CH₃]⁺ | Base Peak (from α-cleavage) |

| 42 | [C₂H₄N]⁺ | Fragment ion |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass. The calculated exact mass of this compound (C₁₀H₁₅N) is 149.120449483 Da. nih.gov

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the elemental composition as C₁₀H₁₅N, distinguishing it from any other combination of atoms that might have the same nominal mass. This technique is crucial for confirming the identity of new or reference compounds in various scientific and regulatory settings.

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Acylation and Perfluoroacylation for GC-MS Analysis

Acylation of the primary amine group in 4-methylamphetamine is a common strategy to improve its chromatographic properties for GC-MS analysis. nih.gov Without derivatization, primary amines like 4-methylamphetamine can exhibit poor peak shape (tailing) and potential adsorption on the GC column, leading to reduced sensitivity and inaccurate quantification. gcms.cz Acylation with agents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) mitigates these issues. nih.govoup.com

The introduction of an acyl group, particularly a perfluoroacyl group, increases the volatility and reduces the polarity of the molecule, resulting in shorter retention times and more symmetrical peak shapes. nih.govojp.gov Perfluoroacylated derivatives are particularly advantageous as they often produce characteristic fragment ions in the mass spectrometer, aiding in the specific identification of the parent compound and its isomers. nih.govnih.govnih.gov For instance, while the underivatized compound and its simple acetyl derivative might show a common base peak at m/z 58, the trifluoroacetyl derivative can provide more unique fragment ions for structural confirmation. nih.govnih.govresearchgate.net Studies comparing different acylation reagents have found that while acetic anhydride can provide good signal-to-noise ratios, fluorinated anhydrides like HFBA, PFPA, and TFAA are the most popular for derivatizing amphetamine-type compounds for GC-MS analysis. nih.govoup.com

Table 1: Common Acylating and Perfluoroacylating Reagents for GC-MS Analysis

| Reagent Name | Abbreviation | Derivative Formed | Key Advantages for GC-MS |

|---|---|---|---|

| Acetic Anhydride | AA | Acetyl derivative | Improves peak shape and S/N ratio. oup.com |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) derivative | Increases volatility, provides characteristic mass fragments. nih.govnih.govnih.gov |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) derivative | Excellent chromatographic properties, unique mass spectral fragments. nih.govnih.gov |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) derivative | Excellent chromatographic properties, unique mass spectral fragments. nih.govnih.gov |

Silylation and Reductive Silylation

Silylation is another effective derivatization technique for preparing 4-methylamphetamine for GC-MS analysis. This process involves replacing the active hydrogen atom on the primary amine with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA). sigmaaldrich.comnih.govsigmaaldrich.com

The resulting TMS derivatives are more volatile, less polar, and more thermally stable than the parent amine. sigmaaldrich.com This allows for analysis at lower GC oven temperatures, which helps to prevent thermal degradation of the analyte. sigmaaldrich.com The mass spectra of TMS derivatives are often characterized by specific fragment ions that are indicative of the silylation, which aids in structural elucidation. sigmaaldrich.comnih.gov A particularly useful technique involves the use of deuterated silylating agents, such as MSTFA-d9. Each TMS group added increases the molecular mass by a specific amount (e.g., 9 mass units for each TMS-d9 group), allowing analysts to determine the number of derivatized functional groups on an unknown molecule by observing the mass shift in the resulting spectrum. sigmaaldrich.com While less commonly detailed for 4-methylamphetamine specifically, reductive silylation is a related technique that can simultaneously reduce and silylate certain functional groups, though it is more complex. Quantitative silylation of primary amines like 4-methylamphetamine can be achieved using MSTFA with a catalyst, leading to the formation of stable di-TMS derivatives which provide strong responses in GC/MS analysis. nih.gov

Table 2: Common Silylating Reagents and Their Applications

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Versatile and powerful silylating agent; by-products are highly volatile. sigmaaldrich.comsigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 | MSTFA-d9 | Deuterated version of MSTFA; used to determine the number of derivatized sites via mass shift. sigmaaldrich.com |

| N-Methyl-N-t-butyldimethylsilyl trifluoroacetamide | MTBSTFA | Forms stable t-butyldimethylsilyl (TBDMS) derivatives with high molecular weight fragments. nih.govcapes.gov.br |

Derivatization for Chiral Resolution

4-Methylamphetamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers (R- and S-isomers). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are analytically important. nih.govoup.comsigmaaldrich.com A common method for chiral separation via GC is indirect analysis, which involves derivatization with a chiral derivatizing agent (CDA). iupac.org

This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns. iupac.orgacs.org One of the most widely used CDAs for amphetamine-type compounds is N-trifluoroacetyl-L-prolyl chloride (L-TPC or TFAPC). nih.govacs.orgresearchgate.netnih.gov Reacting racemic 4-methylamphetamine with optically pure L-TPC produces two diastereomers, (L)-TPC-(R)-4-MA and (L)-TPC-(S)-4-MA, which can then be resolved by GC-MS. acs.orgnih.gov Other CDAs, such as (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTP) and 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent), have also been successfully employed for the chiral resolution of amphetamines. aafs.orgnih.govoup.com It is crucial that the CDA is of high optical purity to avoid analytical errors. iupac.org

Table 3: Reagents for Chiral Derivatization

| Chiral Derivatizing Agent (CDA) | Abbreviation | Principle of Separation |

|---|---|---|

| N-trifluoroacetyl-L-prolyl chloride | L-TPC / TFAPC | Converts enantiomers into diastereomers, separable on achiral GC columns. iupac.orgacs.orgresearchgate.net |

| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTP / Mosher's acid | Forms diastereomeric amides with distinct chromatographic properties. aafs.orgoup.com |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanineamide | Marfey's Reagent | Creates diastereomeric derivatives suitable for LC-MS separation. nih.gov |

Impact of Derivatization on Spectroscopic Properties

Derivatization significantly alters the mass spectrometric fragmentation patterns of 4-methylamphetamine, which is essential for its unambiguous identification. researchgate.net The underivatized molecule can produce a mass spectrum with a base peak at m/z 44 or m/z 56, which can be ambiguous. researchgate.netresearchgate.net

Acylation and perfluoroacylation introduce new, predictable fragmentation pathways. nih.gov Trifluoroacetyl (TFA) derivatives, for example, can help differentiate between regioisomers (e.g., 2-, 3-, and 4-methylamphetamine) by producing subtle but important differences in their mass spectra. researchgate.net Perfluoroacyl derivatives, such as those from PFPA and HFBA, are particularly useful as they yield unique, high-mass fragment ions that are highly specific to the original molecule, improving confidence in identification. nih.govnih.gov

Silylation also provides a distinct mass spectral signature. The TMS derivative of amphetamine, for instance, shows characteristic fragments resulting from the loss of a methyl group from the TMS moiety. sigmaaldrich.com As mentioned, using deuterated silylating agents like MSTFA-d9 causes a predictable mass shift for key fragments, providing additional structural information and confirming the identity of the analyte. sigmaaldrich.com Derivatization for chiral resolution also impacts the mass spectrum, but the primary goal is chromatographic separation; the mass spectrometer is then used to identify the separated diastereomers. acs.org

Table 4: Effect of Derivatization on Mass Spectral Fragmentation

| Derivative Type | Underivatized 4-MA | TFA-Derivative | TMS-Derivative |

|---|---|---|---|

| Key Mass Spectral Features | Base peak can be ambiguous (e.g., m/z 44 or 56). researchgate.netresearchgate.net | Provides more unique fragment ions for structural individualization. nih.govnih.gov | Shows characteristic fragments from the TMS group (e.g., loss of a methyl group). sigmaaldrich.com |

| Benefit for Identification | Can be difficult to distinguish from isomers. | Allows for better differentiation of regioisomers. researchgate.net | Mass shifts with deuterated reagents confirm the number of derivatized sites. sigmaaldrich.com |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of molecules. While specific DFT studies on 2-(4-methylphenyl)propan-2-amine are not widely published, the methodologies applied to analogous phenethylamine (B48288) derivatives provide a clear framework for how such an analysis would be conducted. daneshyari.combohrium.com

DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(2df,2pd), are used to perform geometry optimization. daneshyari.comnih.gov This process determines the most stable three-dimensional conformation of the molecule by finding the lowest energy state. For flexible molecules like phenethylamines, this involves identifying different stable conformers, such as gauche and anti-conformations, which are influenced by non-covalent interactions like dispersion forces and NH-π interactions between the side chain and the phenyl ring. daneshyari.com

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is vital for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and the strength of intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. nih.gov

Thermochemical Properties: Calculations can predict thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which are essential for understanding the molecule's stability and reaction kinetics. nih.gov

In studies of related phenethylamines, DFT calculations have been instrumental in elucidating conformer stability and have even revealed novel cation structures, highlighting the predictive power of these quantum chemical methods. daneshyari.com

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and comparison with experimental results. DFT calculations can simulate various types of spectra for this compound.

Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies of the optimized molecular structure, theoretical Infrared (IR) and Raman spectra can be generated. researchgate.netnih.gov These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as C-H stretching, N-H bending, and aromatic ring vibrations. Studies on related compounds like phenylethylamine hydrochloride and 4-methylmethcathinone have shown that DFT methods (e.g., B3LYP) can produce simulated spectra that are in good agreement with experimental data, especially when anharmonicity and dispersion corrections are included. otago.ac.nznih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netnih.gov The accuracy of these predictions has been significantly enhanced by composite procedures and machine learning-enhanced methods like DP4 and DP5, which compare calculated shifts for various possible isomers against experimental data to determine the most probable structure. researchgate.net This is particularly useful for distinguishing between closely related isomers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the UV-Vis absorption spectrum. nih.govnih.gov This allows for the interpretation of absorption maxima (λmax) by assigning them to specific electronic excitations, such as π→π* transitions within the phenyl ring.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N |

| Average Mass | 149.237 g/mol |

| Monoisotopic Mass | 149.120449 g/mol |

Molecular Docking Studies (for related compounds)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a phenethylamine derivative, binds to the active site of a macromolecular target, typically a protein or receptor. While specific docking studies for this compound are not prominent in the literature, extensive research on analogous compounds provides a clear picture of the process and its utility.

The primary targets for phenethylamine derivatives are often monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), as well as various serotonin receptors. biomolther.orgbiomolther.org Docking simulations for related compounds have been conducted to understand their mechanism of action as reuptake inhibitors or releasing agents. biomolther.orgkoreascience.kr

The docking process generally involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB) or generated using homology modeling. The ligand's 3D structure is optimized using methods like DFT.

Docking Simulation: Software like AutoDock Vina is used to place the ligand into the defined binding site of the receptor in various orientations and conformations. koreascience.kr A scoring function then estimates the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. biomolther.org

Analysis of Binding Poses: The most favorable poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the binding pocket. biomolther.org

For example, docking studies of β-phenethylamine derivatives at the human dopamine transporter (hDAT) have identified key interactions with residues in helices 1, 3, and 6 of the transporter. biomolther.orgkoreascience.kr Similarly, docking of bivalent phenethylamines has suggested the existence of multiple substrate-binding domains (S1 and S2 sites) within a single transporter, which may explain their enhanced binding affinity. nih.gov These studies provide a blueprint for how this compound could be modeled to predict its potential interactions with similar neurochemical targets.

Structure-Activity Relationship (SAR) Modeling (for related compounds)

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For phenethylamine derivatives, SAR provides crucial insights into designing molecules with specific pharmacological profiles, such as affinity for certain receptors or transporters. wikipedia.org

SAR studies on compounds related to this compound have identified several key structural features that modulate activity at monoamine transporters and receptors. nih.govnih.gov

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For instance, in a series of 2,5-dimethoxyphenethylamines, substitution at the 4-position significantly impacts potency at serotonin 5-HT₂ receptors. acs.org A para-chloro substitution on the amphetamine backbone has been shown to augment relative potency at the serotonin transporter (SERT). nih.gov The para-methyl group in this compound is a key feature that would be compared in SAR studies.

Side Chain Modification: Changes to the ethylamine (B1201723) sidechain, such as the addition of a β-keto group (as in cathinones) or an α-methyl group (as in amphetamines), significantly alter potency and efficacy. Amphetamines are generally more potent locomotor stimulants than their β-keto (cathinone) counterparts. nih.gov

N-Alkylation: Modification of the amino group, for example, by adding alkyl chains (N-methylation, N-ethylation), influences activity. Increasing the N-alkyl chain length on phenethylamines can augment potency at SERT. nih.gov However, it can also lead to a transition from a substrate (releaser) to a reuptake inhibitor.

These relationships are often quantified by measuring the binding affinity (Ki) or functional potency (IC₅₀ or EC₅₀) of a series of systematically modified compounds at a specific biological target. biomolther.orgbiomolther.org The findings from these studies are essential for predicting the likely biological activity of this compound and for guiding the design of new molecules with desired pharmacological properties.

Table 2: Summary of General SAR Findings for Phenethylamine Derivatives at Monoamine Targets

| Structural Modification | Observed Effect on Activity | Relevant Target(s) | Reference |

|---|---|---|---|

| Para-substitution on Phenyl Ring (e.g., alkyl, halogen) | Generally positive effect on binding affinity/potency. | 5-HT₂A Receptor, DAT, SERT | biomolther.orgnih.gov |

| β-Keto Group Addition | Generally decreases stimulant potency compared to amphetamine analogue. | DAT, NET | nih.gov |

| N-Alkylation (e.g., methyl, ethyl) | Can increase potency at SERT; may shift activity from substrate to inhibitor. | SERT, DAT, NET | nih.gov |

| 2,5-Dimethoxy Substitution | Often confers high potency at 5-HT₂ receptors. | 5-HT₂A, 5-HT₂C | acs.org |

Biological Activity and Pharmacological Research Applications

Exploration in the Context of Stimulant Research

Studies on Effects on Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine (B1211576), Norepinephrine):No dedicated pharmacological studies on the effects of 2-(4-Methylphenyl)propan-2-amine on the serotonin, dopamine, or norepinephrine (B1679862) neurotransmitter systems were found. While research exists for other stimulants like methylphenidate and amphetamine, which act on these systems, this research cannot be attributed to this compound without direct scientific investigation.nih.govnih.govnih.gov

Due to these fundamental inconsistencies, fulfilling the request would violate the core principles of accuracy and adherence to factual data. The provided outline appears to be based on incorrect information regarding the chemical and pharmacological profile of this compound.

Advanced Pharmacological Profiling (for related compounds)

Research into the pharmacological profile of substituted amphetamines and related phenethylamine (B48288) structures provides a broader context for understanding potential biological interactions. This research often involves detailed studies of how these molecules interact with various biological targets and their subsequent effects in both laboratory and living organism models.

The pharmacological effects of amphetamine derivatives are largely determined by their interaction with monoamine transporters and neurotransmitter receptors. nih.gov The type, number, and position of substituents on the basic amphetamine structure significantly influence this pharmacological profile. nih.gov

Studies on ring-substituted amphetamines have provided detailed insights into their binding affinities at various neurotransmitter receptor sites in the human cortex. For instance, compounds like (+/-)-3,4-Methylenedioxyamphetamine (MDA), (+/-)-3,4-methylenedioxyethamphetamine (MDE), and (+/-)-3,4-methylenedioxymethamphetamine (MDMA) show the highest affinity for the 'DOB binding site', which is labeled by [77Br]R(-)4-bromo-2,5-dimethoxyphenylisopropylamine. nih.gov MDA also demonstrates moderate affinity for 5-hydroxytryptamine (5-HT) receptors (5-HT1A, 5-HT1D) and alpha 2-adrenergic sites. nih.gov

Further research into 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) and related amphetamines (3C-scalines) has explored their affinities for key monoamine targets. frontiersin.org It was found that extending the 4-alkoxy substituent or introducing fluorinated 4-alkoxy substituents generally increased binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org Similarly, research on N,N-diallyltryptamine (DALT) and its derivatives showed that most of these compounds bind to a range of targets including serotonin receptors, σ sites, α2-adrenoceptors, dopaminergic D3 receptors, histaminergic H1 receptors, and the serotonin transporter. nih.gov

The interaction of these compounds with dopamine (DAT) and serotonin (SERT) transporters is a key area of investigation. 4-Methylamphetamine (4-MA) is a potent substrate at DAT, SERT, and the norepinephrine transporter (NET). nih.gov Molecular docking studies of 4-methylthioamphetamine (MTA) and its derivatives suggest that the aromatic ring of these compounds establishes π-π interactions with aromatic residues within the S1 and S2 binding sites of the transporters. nih.gov

Antimicrobial Activity Research has extended to the antimicrobial potential of structurally related amines. A study on synthetic 1,3-bis(aryloxy)propan-2-amines demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov Certain compounds in this class inhibited the growth of these bacteria with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml, and the minimal bactericidal concentrations were similar, suggesting a bactericidal mechanism. nih.gov

Another study synthesized a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives and tested their in vitro antimicrobial activity against clinically isolated strains. researchgate.netjocpr.com Some of these novel compounds showed moderate activity against the bacterial and fungal strains tested when compared to standard drugs. researchgate.net Specifically, certain derivatives exhibited good antibacterial properties against both gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. jocpr.com

Antioxidant Activity The investigation of antioxidant properties is often linked to the neurotoxic effects of some amphetamines, which are known to induce oxidative stress. nih.govresearchgate.net Methamphetamine, for example, can lead to the production of reactive oxygen species (ROS) and inhibit endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866). nih.gov

In vivo studies have explored the effects of antioxidant compounds on methamphetamine-induced oxidative stress. In one study, an antioxidant compound was found to improve oxidative stress markers in mice, alleviating memory damage. atlantis-press.com The study measured levels of SOD, total antioxidant capacity (T-AOC), and malondialdehyde (MDA) in the hippocampus and striatum, finding that the antioxidant treatment could significantly increase SOD and T-AOC levels while decreasing MDA. atlantis-press.com Another study investigated the neuroprotective effects of the antioxidant compound H-290/51 against methamphetamine-induced neurotoxicity, showing it could significantly reduce brain pathology. researchgate.net

Furthermore, some of the synthesized N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were also evaluated for their antioxidant potential using the diphenylpicrylhydrazyl (DPPH) radical-scavenging assay, with some compounds showing good activity. researchgate.net

Toxicological Investigations and Metabolism

In Vitro and In Vivo Toxicological Studies

Direct in vitro and in vivo toxicological studies specifically on 2-(4-Methylphenyl)propan-2-amine are not extensively documented. The toxicological profile is therefore extrapolated from research on related phenylethylamine and amphetamine derivatives. These studies on analogous compounds investigate effects on neuronal cells, organ systems, and the underlying molecular mechanisms of toxicity. For instance, studies on synthetic phenylethylamines like N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) have shown potential for neurotoxic and cardiotoxic effects, providing a framework for assessing the potential risks of similar structures. tandfonline.comresearchgate.net

Substituted amphetamines are known to exert significant effects on the central nervous system. wikipedia.org The neurotoxicity is often linked to their interaction with monoamine neurotransmitter systems, including dopamine (B1211576) and norepinephrine (B1679862).

Mechanisms of neurotoxicity observed with related compounds often involve:

Damage to Axon Terminals : Research on neurotoxins like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) demonstrates that some compounds can selectively destroy noradrenergic axon terminals originating from the locus coeruleus, while leaving cell bodies and other axons unaffected. nih.gov This suggests that a potential neurotoxic effect of this compound could be targeted at the terminal fields of specific neuronal populations.

Oxidative Stress : The induction of oxidative and nitrogen species is a key mechanism in the neurotoxicity of amphetamine-like compounds. nih.gov This can lead to damage of lipids, proteins, and DNA within neuronal cells. nih.gov

Apoptosis : Cell death by apoptosis is a documented outcome of exposure to related synthetic cathinones. Studies on compounds like methylone and MDPV show they elicit mitochondrial impairment and activate caspases 3, 8, and 9, leading to programmed cell death in neuronal cell lines. nih.gov

Glial Activation : Amphetamine exposure can induce the activation of glial cells (astrocytes and microglia) in the brain, which contributes to an inflammatory environment and can exacerbate neuronal damage. nih.gov Studies on other synthetic phenylethylamines confirm that markers for microglia can be altered, suggesting a potential impact on the contact between synapses and neurons. tandfonline.comresearchgate.net

| Potential Neurotoxic Mechanism | Observed Effects in Related Amphetamines/Phenylethylamines | Potential Implication for this compound |

|---|---|---|

| Monoamine Transporter Interaction | Inhibition and reversal of dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. | Alteration of neurotransmitter homeostasis, leading to downstream toxic effects. |

| Oxidative Stress | Increased production of reactive oxygen/nitrogen species (ROS/RNS); depletion of glutathione (B108866). nih.govnih.gov | Damage to cellular macromolecules (lipids, proteins, DNA) in neurons. |

| Mitochondrial Dysfunction | Dissipation of mitochondrial membrane potential; depletion of ATP. nih.govnih.gov | Impaired energy metabolism and initiation of apoptotic pathways. |

| Apoptosis | Activation of caspases; chromatin condensation and formation of pyknotic nuclei. nih.gov | Programmed cell death of neuronal populations, particularly dopaminergic neurons. |

| Neuroinflammation | Activation of microglia and astrocytes. nih.gov | Sustained inflammatory response contributing to long-term neuronal damage. |

A central theme in the toxicity of many xenobiotics, including amphetamine derivatives, is the induction of mitochondrial dysfunction and oxidative stress. These two processes are intricately linked and can initiate a cascade of events leading to cellular damage and death.

Oxidative Stress : Amphetamines can increase the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This imbalance overwhelms the cell's antioxidant defense systems, such as glutathione (GSH), leading to oxidative damage to vital cellular components. nih.govnih.gov Analysis of amphetamine-induced toxicity often reveals an increase in markers of lipid peroxidation, like malondialdehyde (MDA). nih.gov

Mitochondrial Dysfunction : The mitochondrion is a primary target of amphetamine-related toxicity. Studies on related compounds show they can cause a decrease in the mitochondrial membrane potential, which is crucial for ATP synthesis. nih.govnih.gov This impairment of the electron transport chain not only reduces cellular energy but also increases the leakage of electrons, further fueling ROS production. nih.gov This vicious cycle of mitochondrial impairment and oxidative stress is a key driver of apoptosis. nih.govnih.gov Research on amphetamines has demonstrated that they can subvert the normal adaptive responses to oxidative stress, leading to inappropriate enhancement of mitochondrial oxidative phosphorylation, increased ROS, and subsequent DNA damage. nih.gov

| Cellular Event | Description | Relevance to Substituted Amphetamines |

|---|---|---|

| ROS/RNS Production | Generation of highly reactive molecules like superoxide (B77818) radicals and nitric oxide. | A primary effect of amphetamine-like compounds, leading to widespread cellular damage. nih.gov |

| Glutathione Depletion | Consumption of the primary intracellular antioxidant, glutathione (GSH). | Reduces the cell's capacity to neutralize ROS, amplifying oxidative damage. nih.gov |

| Lipid Peroxidation | Oxidative degradation of lipids in cell membranes. | Compromises membrane integrity and function; measured by markers like MDA. nih.gov |

| Mitochondrial Membrane Potential (Δψm) Collapse | Loss of the electrochemical gradient across the inner mitochondrial membrane. | Disrupts ATP synthesis and is a key trigger for apoptosis. nih.govnih.gov |

| DNA Damage | Oxidative damage to nucleic acids. | Can lead to mutations and trigger cell death pathways. nih.gov |

Metabolic Pathways and Enzyme Involvement

The metabolism of xenobiotics like this compound typically proceeds in two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. longdom.orgwikipedia.org

While specific metabolic studies on this compound are not available, the metabolism of its isomer, 4-methylamphetamine (4-MA), has been investigated in rats and provides a valuable model. nih.gov

Phase I Metabolism : The primary Phase I pathways for related amphetamines involve oxidation. longdom.org For 4-MA, the main routes include:

Aromatic Hydroxylation : Addition of a hydroxyl group to the phenyl ring.

Hydroxylation of the Phenylmethyl Group : Oxidation of the methyl group on the phenyl ring, which can be further oxidized to a carboxylic acid.

Side-Chain Hydroxylation : Addition of a hydroxyl group to the propyl side chain. Given its structure, this compound would likely undergo similar hydroxylation reactions on the aromatic ring and the p-methyl group.

Phase II Metabolism : Following Phase I oxidation, the newly formed hydroxyl and carboxylic acid groups are susceptible to Phase II conjugation reactions. wikipedia.org

Glucuronidation : This is a major Phase II pathway where glucuronic acid is attached to the molecule. wikipedia.orgjove.com For 4-MA, glucuronide conjugates of the hydroxylated metabolites are formed. nih.gov The primary amine group of this compound itself is also a potential site for direct N-glucuronidation. nih.govwashington.edu

Sulfation : Conjugation with a sulfonate group is another identified pathway for the metabolites of 4-MA. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for catalyzing the majority of Phase I oxidative reactions. nih.govyoutube.com Different CYP isozymes exhibit specificity for various substrates.

CYP2D6 : This is a key enzyme in the metabolism of many amphetamine-like compounds. Studies have explicitly shown that CYP2D6 is involved in the aromatic hydroxylation of 4-methylamphetamine. nih.gov It is highly probable that CYP2D6 would also be a primary enzyme responsible for the metabolism of this compound.

Other CYP Isozymes : While CYP2D6 is often primary, other enzymes may contribute. For example, the metabolism of toluene (B28343) (a methylbenzene structure) involves CYP2E1 and CYP2B enzymes. researchgate.net Other major drug-metabolizing enzymes like CYP3A4 and CYP1A2 are also involved in the metabolism of a wide range of xenobiotics and could play a secondary role. nih.gov The specific contribution of each isozyme would require direct experimental investigation.

UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for Phase II glucuronidation reactions. jove.com They are found mainly in the liver and conjugate a wide variety of substrates. wikipedia.org

N-Glucuronidation : As this compound is a primary amine, it can undergo direct conjugation on the nitrogen atom. Studies have shown that specific UGT isoforms are responsible for the N-glucuronidation of amines. UGT1A4 is known to be efficient in this process for various amines. nih.gov UGT1A3 also catalyzes the N-glucuronidation of primary, secondary, and tertiary amines, although potentially with lower efficiency. nih.gov

O-Glucuronidation : The hydroxylated metabolites produced during Phase I metabolism would be substrates for various UGT enzymes, leading to the formation of O-glucuronides. Several UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) are known to conjugate phenolic and alcoholic hydroxyl groups.

| Metabolic Phase | Reaction Type | Potential Metabolites of this compound | Key Enzymes Involved (Inferred) |

|---|---|---|---|

| Phase I | Aromatic Hydroxylation | Hydroxy-4-methylphenyl-propan-2-amine | CYP2D6 nih.gov |

| Benzylic Hydroxylation | (4-(hydroxymethyl)phenyl)propan-2-amine | CYP2E1, CYP2B researchgate.net | |

| Phase II | N-Glucuronidation | This compound-N-glucuronide | UGT1A4, UGT1A3 nih.govnih.gov |

| O-Glucuronidation / Sulfation | Glucuronide or sulfate (B86663) conjugates of Phase I metabolites | Various UGTs and SULTs nih.gov |

Toxicokinetic Data and Plasma Protein Binding

Detailed toxicokinetic and plasma protein binding data for this compound are not extensively documented in publicly available scientific literature. However, understanding its structural characteristics as a basic amine allows for informed predictions regarding its absorption, distribution, metabolism, excretion (ADME), and interaction with plasma proteins. The behavior of structurally similar compounds can also provide valuable insights.

Toxicokinetic Profile

The toxicokinetics of a substance describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion. For this compound, a comprehensive in-vivo study is not available. However, based on its physicochemical properties and data from related amphetamine-type compounds, a general profile can be inferred.

Absorption: As a lipophilic compound, it is expected to be readily absorbed from the gastrointestinal tract following oral administration. wikipedia.org Its basic nature means the rate of absorption can be influenced by the pH of the environment.

Distribution: Following absorption, the compound would distribute throughout the body. Its lipophilicity suggests it could cross the blood-brain barrier, a common characteristic of centrally acting amphetamine-like substances. wikipedia.org The extent of its distribution is significantly influenced by its binding to plasma and tissue proteins. derangedphysiology.com

Metabolism: The metabolism of amphetamine-type compounds primarily occurs in the liver. Expected metabolic pathways for a compound like this compound would likely involve oxidation and conjugation. This can include hydroxylation of the aromatic ring and subsequent conjugation with glucuronic acid or sulfate.

Excretion: The primary route of excretion for similar compounds is through the urine. wikipedia.org The rate of urinary excretion is typically dependent on urinary pH.

Predicted Toxicokinetic Parameters The following table is based on general principles for compounds of this class, as specific data for this compound is not available.

Interactive Data Table: Predicted ADME Properties| Parameter | Predicted Characteristic | Rationale/Notes |

| Absorption | High oral bioavailability | Lipophilic nature facilitates passage across gut wall. |

| Distribution | Wide, including CNS | Expected to cross the blood-brain barrier due to lipophilicity. wikipedia.org |

| Metabolism | Hepatic (Liver) | Primary site for metabolism of amphetamine-like substances. |

| Excretion | Primarily Renal (Urine) | Common excretion pathway for water-soluble metabolites. wikipedia.org |

Plasma Protein Binding

Plasma protein binding is a critical factor in the pharmacokinetics of a drug, as only the unbound (free) fraction is pharmacologically active and available to be metabolized or excreted. wikipedia.org The extent of binding influences a compound's distribution and half-life. wikipedia.org

For basic drugs such as this compound, binding primarily occurs to alpha-1-acid glycoprotein (B1211001) (AAG), also known as orosomucoid. nih.gov This is in contrast to acidic and neutral drugs, which predominantly bind to albumin. wikipedia.orgresearchgate.net The binding is a reversible process, and an equilibrium exists between the bound and unbound states in the blood. wikipedia.org

Several factors can influence the degree of plasma protein binding:

Concentration of the drug: At high concentrations, binding sites on the protein can become saturated.

Concentration of the protein: The levels of AAG can vary between individuals and can be elevated in response to inflammatory conditions, which can, in turn, alter the free fraction of a drug. nih.gov

Presence of other drugs: Competition for the same binding site by co-administered drugs can lead to displacement, increasing the concentration of the free drug. researchgate.net

Interactive Data Table: Plasma Protein Binding Characteristics for Basic Amines

| Feature | Description | Significance |

| Primary Binding Protein | Alpha-1-Acid Glycoprotein (AAG) | Key binding protein for basic and neutral drugs. nih.gov |

| Binding Nature | Reversible | An equilibrium is maintained between bound and unbound drug. wikipedia.org |

| Active Fraction | Unbound (Free) Drug | Only the unbound portion can exert pharmacological effects and be cleared. wikipedia.org |

| Influencing Factors | Protein levels, drug concentration, co-administered drugs | Changes in these factors can alter the therapeutic and toxic effects. nih.govresearchgate.net |

Advanced Analytical Methodologies in Forensic and Clinical Toxicology

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2-(4-Methylphenyl)propan-2-amine from complex biological matrices and from its structurally similar isomers.

Gas chromatography (GC) is a well-established technique for the analysis of volatile compounds like amphetamines. When analyzing this compound, GC can effectively separate it from other substances. nih.gov However, due to the basic nature of amines, they can exhibit poor peak shape and tailing on standard non-polar GC columns. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is often employed to improve chromatographic behavior. h-brs.de

Liquid chromatography (LC) offers an alternative with several advantages for analyzing thermolabile and polar compounds without the need for derivatization. akjournals.com Reversed-phase LC is the most common mode used for drug screening. au.dk Both GC and LC are powerful separation techniques that, when coupled with mass spectrometry, provide the high specificity required in forensic analysis. akjournals.comfda.gov.tw

High-performance liquid chromatography (HPLC) is a cornerstone in the analysis of amphetamine-type substances, including this compound and its isomers. chromatographyonline.comnih.gov HPLC methods, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity for detecting these compounds in various biological samples like urine and blood. chromatographyonline.comnih.govnih.gov

Chiral HPLC methods have been developed to separate the enantiomers (d- and l-isomers) of amphetamines, which is crucial as the pharmacological activity and legal status can differ between enantiomers. sigmaaldrich.comnih.govresearchgate.net For instance, a method using a ChiraDex® column has been used for the enantioselective analysis of methamphetamine. uni-mainz.de Another approach involves derivatization with a chiral reagent, such as Marfey's reagent, followed by separation on a standard C18 column, providing a cost-effective alternative to dedicated chiral columns. restek.comrestek.com

Table 1: Example HPLC Methods for Amphetamine-Type Substances

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-DAD | ChiraDex® 5 μm | Phosphate buffer (pH 6.8) and methanol (B129727) | Diode-Array Detection (DAD) | Enantioseparation of methamphetamine | uni-mainz.de |

| LC-MS/MS | Kinetex C18 | 0.1% formic acid in water and acetonitrile | Tandem Mass Spectrometry | Analysis of 13 phenethylamines in amniotic fluid | nih.gov |

| UPLC-MS/MS | Raptor C18 | Water and methanol with formic acid | Tandem Mass Spectrometry | Chiral separation of amphetamine and methamphetamine enantiomers after derivatization | restek.com |

| HPLC-MS/MS | Spherisorb ODS2 C18 | Methanol/triethylamine aqueous solution | Mass Spectrometry | Detection of amphetamine-type drugs in water | chromatographyonline.comnih.gov |

Hyphenated Mass Spectrometry Techniques

The coupling of chromatographic separation with mass spectrometry (MS) is the gold standard in forensic toxicology for the definitive identification of drugs and their metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the identification of this compound. researchgate.net The electron ionization (EI) mass spectrum of 4-methylamphetamine is characterized by specific fragmentation patterns that can be used for its identification. researchgate.netswgdrug.org However, a notable characteristic is that the base ion may appear at m/z 56 instead of the expected m/z 44, which can complicate library matching if not anticipated. researchgate.netresearchgate.net GC-MS has been successfully used to identify 4-methylamphetamine in seized drug mixtures. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become indispensable for the analysis of new psychoactive substances (NPS). akjournals.com LC-MS/MS methods offer excellent sensitivity and selectivity, allowing for the detection of trace amounts of this compound and its metabolites in biological matrices like blood, urine, and hair. akjournals.comnih.govnih.gov These methods typically operate in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring specific precursor-to-product ion transitions. nih.gov

Table 2: GC-MS Parameters for 4-Methylamphetamine Analysis

| Parameter | Value | Reference |

| Instrument | Agilent gas chromatograph with MS detector | swgdrug.org |

| Column | DB-1 MS (30m x 0.25 mm x 0.25µm) | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| MS Scan Range | 30-550 amu | swgdrug.org |

| Retention Time | 4.017 min | swgdrug.org |

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for suspect and non-target screening of NPS. au.dk Unlike targeted methods, LC-HRMS acquires full-scan mass spectral data with high mass accuracy, enabling the detection of a broad range of compounds, including those not previously known to be present. wiley.com This capability is crucial for identifying emerging threats in the ever-evolving landscape of designer drugs. wiley.com By comparing the accurate mass measurements to databases of known compounds, tentative identifications can be made, which can then be confirmed with reference standards. au.dk

A significant analytical challenge in the forensic analysis of this compound is its differentiation from its positional isomers, such as 2-methylamphetamine and 3-methylamphetamine. researchgate.net These isomers often produce nearly identical mass spectra, making their distinction by MS alone difficult. nih.gov

Therefore, chromatographic separation is paramount. GC methods have been developed that can separate the 2-, 3-, and 4-methylamphetamine isomers. nih.gov Derivatization, for instance with trifluoroacetic anhydride or by forming acetyl derivatives, can enhance the chromatographic resolution between these isomers. nih.govresearchgate.netuva.nl While mass spectra of the derivatized isomers may still be similar, their different retention times allow for unambiguous identification. uva.nl The combination of GC with infrared detection (GC-IRD) has also been shown to be effective in distinguishing these isomers. nih.gov

For optical isomers (enantiomers), chiral chromatography is the method of choice. As mentioned in section 8.1.2, both dedicated chiral columns and derivatization with chiral reagents followed by separation on standard columns are effective strategies. sigmaaldrich.comnih.govresearchgate.net

Applications in Biological Samples and Forensic Science

The detection and quantification of novel psychoactive substances (NPS) in biological matrices are critical for both clinical toxicology and forensic investigations. While specific forensic case data for this compound is not extensively documented in publicly available literature, the analytical approaches for related phenethylamine (B48288) compounds provide a framework for its detection in biological samples such as urine, blood, and hair.

The analysis of such compounds typically involves sophisticated analytical techniques to ensure sensitivity and specificity, which are paramount in a forensic context. Methodologies are often based on chromatographic separation coupled with mass spectrometric detection.

Analytical Approaches

For compounds structurally similar to this compound, a common workflow involves initial screening followed by confirmation.